3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxypropiophenone with carbon disulfide and potassium carbonate, followed by the addition of bromoethane in a dimethyl sulfoxide (DMSO) solvent. The reaction mixture is heated to 35°C and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Thiadiazoles: Known for their wide range of biological activities and industrial applications.
Thiazolidines: These compounds have a similar five-membered ring structure and are used in medicinal chemistry.
Uniqueness
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific structure and combination of functional groups, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-4H-imidazol-5-one |
InChI |
InChI=1S/C5H8N2OS/c1-7-4(8)3-6-5(7)9-2/h3H2,1-2H3 |
InChI Key |
BWWFERFEVBEWNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C1SC |
Origin of Product |
United States |
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